molecular formula C15H24CrO6 B8526071 Chromium; pentane-2,4-dione

Chromium; pentane-2,4-dione

Cat. No. B8526071
M. Wt: 352.34 g/mol
InChI Key: XEHUIDSUOAGHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05106653

Procedure details

The reactant mixture according to the present invention comprises zinc acetate, a quantity of chromium acetyl acetonate, and a solvent. The chromium acetyl acetonate is present in an amount effective to improve the chemical durability of the zinc oxide layer produced by spraying the reactant mixture against the hot surface of the glass. Zinc acetate pyrolyzes at the surface of the glass to form a layer of zinc oxide containing a small quantity of chromium dioxide commensurate with the amount of chromium acetyl acetonate contained in the reactant mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O-])(=[O:3])C.[Zn+2:5].C([O-])(=[O:8])C.[CH3:10][C:11]([CH2:13][C:14]([CH3:16])=[O:15])=[O:12].[CH3:17][C:18]([CH2:20][C:21]([CH3:23])=[O:22])=[O:19].[CH3:24][C:25]([CH2:27][C:28]([CH3:30])=[O:29])=[O:26].[Cr:31].[O-2].[Zn+2]>>[O-2:3].[Zn+2:5].[O-2:8].[O-2:12].[Cr+4:31].[CH3:17][C:18]([CH2:20][C:21]([CH3:23])=[O:22])=[O:19].[CH3:24][C:25]([CH2:27][C:28]([CH3:30])=[O:29])=[O:26].[CH3:10][C:11]([CH2:13][C:14]([CH3:16])=[O:15])=[O:12].[Cr:31] |f:0.1.2,3.4.5.6,7.8,9.10,11.12.13,14.15.16.17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Cr]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Cr]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produced

Outcomes

Product
Name
Type
product
Smiles
[O-2].[Zn+2]
Name
Type
product
Smiles
[O-2].[O-2].[Cr+4]
Name
Type
product
Smiles
CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Cr]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.